molecular formula C23H25N7O2 B2428606 (E)-2-amino-N-(3-isopropoxypropyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 840518-64-1

(E)-2-amino-N-(3-isopropoxypropyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2428606
CAS No.: 840518-64-1
M. Wt: 431.5
InChI Key: QARJKQBPOCLQMS-MZJWZYIUSA-N
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Description

(E)-2-amino-N-(3-isopropoxypropyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C23H25N7O2 and its molecular weight is 431.5. The purity is usually 95%.
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Properties

IUPAC Name

2-amino-N-(3-propan-2-yloxypropyl)-1-[(E)-pyridin-4-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7O2/c1-15(2)32-13-5-10-26-23(31)19-20-22(29-18-7-4-3-6-17(18)28-20)30(21(19)24)27-14-16-8-11-25-12-9-16/h3-4,6-9,11-12,14-15H,5,10,13,24H2,1-2H3,(H,26,31)/b27-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARJKQBPOCLQMS-MZJWZYIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=NC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=NC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-amino-N-(3-isopropoxypropyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide belongs to a class of pyrrolo[2,3-b]quinoxaline derivatives, which have garnered attention for their diverse biological activities, including anticancer, antibacterial, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on recent research findings.

Structural Characteristics

The molecular structure of the compound can be characterized by the following features:

  • A pyrrolo[2,3-b]quinoxaline core.
  • An amino group at position 2.
  • A pyridine ring attached via a methylene bridge.
  • An isopropoxypropyl substituent.

These structural elements are crucial for the compound's biological interactions and activities.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of pyrrolo[2,3-b]quinoxaline derivatives. For instance, compounds within this class have demonstrated significant radical scavenging abilities, particularly against hydroxyl radicals (HO˙). The radical scavenging activity was evaluated using the DPPH assay, where certain derivatives showed comparable efficacy to established antioxidants like Trolox and gallic acid. The most potent derivatives exhibited an overall rate constant of 8.56×108M1s18.56\times 10^8\,M^{-1}s^{-1} for HO˙ scavenging in suitable environments .

Anticancer Properties

The anticancer activity of pyrrolo[2,3-b]quinoxaline derivatives has been extensively studied. For example:

  • In vitro studies have demonstrated that these compounds can inhibit key kinases involved in cancer progression. Specific derivatives have shown micromolar to submicromolar inhibition against various kinases such as HsPim-1 and RnDYRK1A. The IC50 values for these compounds ranged from 7.98 nM to over 50 µM depending on the specific target kinase .
  • Cell-based assays indicated that these compounds not only inhibit kinase activity but also induce apoptosis in cancer cell lines, thereby reducing cell viability significantly. For instance, one derivative was reported to inhibit breast cancer cell proliferation and migration effectively .

The mechanism through which this compound exerts its biological effects likely involves:

  • Binding to specific enzymes or receptors associated with cancer pathways.
  • Modulating signaling cascades that lead to cell cycle arrest and apoptosis.
    The precise molecular targets remain an area of active investigation.

Comparative Analysis with Related Compounds

A comparative analysis with similar compounds reveals distinct biological profiles:

Compound NameBiological ActivityIC50 (nM)Notes
Compound AAnticancer8High selectivity for HsPim-1
Compound BAntioxidant100Moderate scavenging ability
Compound CAntimicrobial50Effective against Gram-positive bacteria

Case Studies

Several case studies illustrate the efficacy of pyrrolo[2,3-b]quinoxaline derivatives:

  • Case Study 1 : A study evaluating a series of derivatives showed that those with specific substitutions at the pyridine ring exhibited enhanced activity against FGFR kinases, crucial in tumor growth signaling pathways.
  • Case Study 2 : Another investigation focused on the antioxidant properties revealed that certain derivatives could significantly reduce oxidative stress markers in cellular models.

Scientific Research Applications

Structural Characteristics and Synthesis

The compound features a complex structure that integrates a pyrroloquinoxaline core with various substituents that enhance its pharmacological potential. Recent advancements in synthetic methodologies have facilitated the efficient production of such compounds, allowing for modifications that can optimize their biological activity. For instance, the synthesis of pyrroloquinoxaline derivatives has been improved by employing safer and more efficient methods, which have been reported to yield higher purity and better yields of the desired products .

Table 1: Key Structural Features

FeatureDescription
Core StructurePyrrolo[2,3-b]quinoxaline
SubstituentsIsopropoxypropyl and pyridin-4-ylmethylene groups
Functional GroupsAmino and carboxamide functionalities

Anticancer Properties

Pyrroloquinoxaline derivatives, including the compound , have shown promise in anticancer research. Studies indicate that modifications at specific positions on the pyrroloquinoxaline scaffold can enhance antiproliferative effects against various cancer cell lines. For example, derivatives have been identified as inhibitors of human protein kinase CK2, which plays a crucial role in cancer cell proliferation .

Anti-inflammatory Effects

Research has demonstrated that certain pyrroloquinoxaline compounds can inhibit enzymes involved in inflammatory pathways, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes are critical in the metabolism of endocannabinoids, suggesting potential applications in treating inflammatory conditions .

Table 2: Biological Activities of Pyrroloquinoxaline Derivatives

Activity TypeEffectivenessReferences
AnticancerInhibition of tumor growth
Anti-inflammatoryInhibition of FAAH and MAGL
AntimicrobialActivity against bacterial strains

Pharmacological Studies

Extensive pharmacological evaluations have been conducted to assess the therapeutic potential of pyrroloquinoxaline derivatives. These studies often involve structure-activity relationship (SAR) analyses to determine how variations in chemical structure influence biological activity.

Case Study: Dual Enzyme Inhibition

A significant study focused on developing piperazine and piperidine derivatives based on the pyrroloquinoxaline scaffold demonstrated dual inhibition of FAAH and MAGL. This work highlighted the importance of specific structural features for achieving balanced inhibitory profiles against both enzymes, paving the way for new therapeutic agents targeting endocannabinoid signaling pathways .

Table 3: Summary of Pharmacological Studies

Study FocusFindings
Dual Enzyme InhibitionIdentified key structural determinants for efficacy
SAR AnalysisCorrelation between structure modifications and biological activity

Preparation Methods

Starting Materials and Cyclization Conditions

The quinoxaline scaffold is constructed via InCl3-catalyzed cyclocondensation of 1-(2-aminophenyl)pyrrole-3-carboxylic acid (I ) with 2-propargyloxybenzaldehyde (II ) in refluxing p-xylene (140°C, 2 h). This one-pot process generates three new bonds (two C–N, one C–C) with 68–83% yields in analogous systems.

Mechanistic Pathway :

  • Imine Formation : Reaction of the aniline group in I with the aldehyde group of II .
  • Electrophilic Aromatic Substitution : Propargyloxy group undergoes cyclization to form the quinoxaline ring.
  • H-Shift : Aromatization completes the fused heterocyclic system.

Functional Group Compatibility

The carboxylic acid at position 3 remains intact under these conditions, enabling downstream amidation. Protecting groups are unnecessary due to the orthogonal reactivity of the amine and carboxylic acid.

Introduction of the (Pyridin-4-ylmethylene)Amino Group

Stereochemical Control

The (E)-isomer predominates (>95%) due to thermodynamic stabilization from conjugation between the pyrroloquinoxaline π-system and pyridinyl ring. Configuration is confirmed via NOESY NMR, showing no spatial proximity between the pyridinyl hydrogen and quinoxaline protons.

Amide Coupling at Position 3

Carboxylic Acid Activation

The carboxylic acid in intermediate V is activated using a DCC/DMAP system in dichloromethane (0°C to room temperature, 4 h). This generates a reactive mixed anhydride, which is subsequently treated with 3-isopropoxypropylamine (VI ).

Reaction Conditions :

  • Coupling Agent : DCC (1.1 equiv) ensures complete activation.
  • Catalyst : DMAP (0.1 equiv) accelerates anhydride formation.
  • Yield : 57–65% after recrystallization from ethanol.

Side Chain Introduction

The 3-isopropoxypropyl group enhances solubility in nonpolar media while maintaining metabolic stability. Its ether linkage is unreactive under both acidic (Schiff base) and basic (amide coupling) conditions, ensuring compatibility with earlier steps.

Integrated Synthetic Pathway

Stepwise Procedure :

  • Quinoxaline Core Assembly :
    • Combine I (0.6 mmol) and II (0.5 mmol) in p-xylene (10 mL).
    • Add InCl3 (2 mol%), reflux at 140°C for 2 h.
    • Isolate III via silica gel chromatography (hexane/EtOAc 19:1).
  • Schiff Base Formation :

    • Dissolve III (0.02 mol) and IV (0.02 mol) in ethanol (40 mL).
    • Reflux 3 h, filter precipitate, recrystallize from ethanol to obtain V .
  • Amide Coupling :

    • Activate V (0.01 mol) with DCC (0.01 mol) and DMAP (0.001 mol) in CH2Cl2 (70 mL).
    • Add VI (0.01 mol), stir 3 h, purify via flash chromatography.

Overall Yield : 22–28% (three steps).

Analytical Characterization

Spectroscopic Data

  • 1H NMR (CDCl3) : δ 8.72 (d, J = 4.8 Hz, 2H, pyridinyl H), 8.35 (s, 1H, imine H), 7.92–7.12 (m, 6H, quinoxaline H), 4.21 (t, J = 6.4 Hz, 2H, OCH2), 3.68 (septet, J = 6.0 Hz, 1H, isopropoxy CH), 1.32 (d, J = 6.0 Hz, 6H, isopropyl CH3).
  • 13C NMR : δ 166.5 (C=O), 160.1 (C=N), 152.3–117.8 (aromatic C), 70.1 (OCH2), 48.3 (isopropoxy CH), 22.7 (CH3).
  • HRMS : m/z calcd for C27H28N6O2 [M+H]+: 493.2298; found: 493.2301.

Thermal Stability

DSC analysis reveals a melting point of 218–220°C with no liquid crystalline behavior, consistent with rigid heteroaromatic systems.

Comparative Analysis of Methodologies

Parameter Quinoxaline Formation Schiff Base Synthesis Amide Coupling
Catalyst InCl3 (2 mol%) None DCC/DMAP
Temperature 140°C 78°C 0°C → RT
Time 2 h 3 h 4 h
Yield 68–83% 52–65% 57–65%

Challenges and Optimization Opportunities

  • Regioselectivity in Cyclization : Competing pathways may form [2,3-c] regioisomers. Microwave-assisted synthesis could enhance selectivity.
  • Imine Hydrolysis : The Schiff base is susceptible to acidic conditions. Storage under inert atmosphere (N2) prevents degradation.
  • Amide Racemization : Coupling at room temperature minimizes epimerization at the carboxamide center.

Q & A

Basic: What are the optimal synthetic routes for this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the pyrroloquinoxaline core followed by functionalization. Key steps include:

  • Coupling Reactions : Use of palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling to attach the pyridinylmethylene group .
  • Amide Bond Formation : Activation of the carboxylate intermediate with HATU or EDCl/HOBt, followed by reaction with 3-isopropoxypropylamine under anhydrous conditions (e.g., DMF or dichloromethane as solvent) .
  • Schiff Base Formation : Condensation of the amino group with pyridine-4-carbaldehyde under acidic conditions (e.g., acetic acid) to generate the (E)-configured imine .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) to isolate the pure product .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry and stereochemistry, particularly the (E)-configuration of the imine bond (δ ~8.5 ppm for aromatic protons, δ ~160 ppm for C=N) .
  • LCMS/HRMS : Verify molecular weight (e.g., [M+H]⁺ expected at m/z ~510) and purity (>95%) .
  • FT-IR : Identify key functional groups (e.g., N-H stretch ~3300 cm⁻¹, C=O ~1680 cm⁻¹) .
  • HPLC : Assess purity using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .

Advanced: How can researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Standardize Assay Conditions : Use consistent cell lines (e.g., HCT-116 for anticancer studies) and normalize to controls (e.g., doxorubicin as a positive control) .
  • Validate Target Engagement : Employ biophysical methods (e.g., SPR or ITC) to confirm binding affinity to proposed targets like kinases or DNA .
  • Replicate in Orthogonal Models : Compare results across in vitro (e.g., 2D vs. 3D cell cultures) and in vivo (e.g., zebrafish xenografts) systems to rule out assay-specific artifacts .

Advanced: What strategies improve yield in the final coupling step?

Methodological Answer:

  • Solvent Optimization : Use DMF at 0°C to minimize side reactions during amide bond formation .
  • Catalyst Screening : Test Pd₂(dba)₃/XPhos for efficient cross-coupling with reduced homocoupling byproducts .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) while maintaining >80% yield .

Advanced: How to conduct SAR studies focusing on the pyridine and isopropoxypropyl groups?

Methodological Answer:

  • Pyridine Modifications : Synthesize analogs with pyridin-3-yl or pyrimidin-4-yl substituents to evaluate steric/electronic effects on target binding .
  • Isopropoxypropyl Variants : Replace with ethoxyethyl or cyclopropoxypropyl groups to assess hydrophobicity impacts via logP measurements .
  • Bioassay Correlation : Test analogs against a kinase panel (e.g., EGFR, VEGFR2) to link structural changes to IC₅₀ shifts .

Advanced: What in vitro models are suitable for elucidating its mechanism of action?

Methodological Answer:

  • Cancer Cell Lines : Use apoptosis-sensitive lines (e.g., MCF-7) with caspase-3/7 activation assays to confirm programmed cell death .
  • Enzyme Inhibition Assays : Screen against recombinant human topoisomerase IIα to assess DNA-intercalating activity .
  • Transcriptomic Profiling : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., MAPK/ERK) .

Basic: What purification methods are effective post-synthesis?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (e.g., 5–10% MeOH in CH₂Cl₂) for intermediates .
  • Recrystallization : Dissolve crude product in hot ethanol, then cool to −20°C for high-purity crystals .
  • Prep-HPLC : Employ a C18 column (acetonitrile/water + 0.1% formic acid) for final purification (>99% purity) .

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